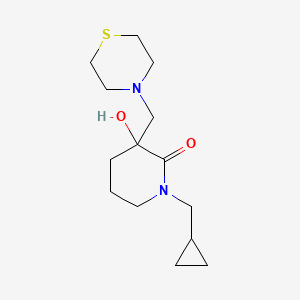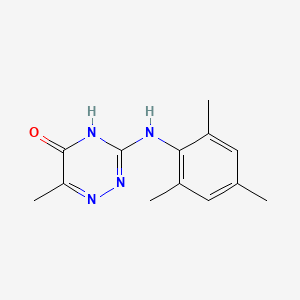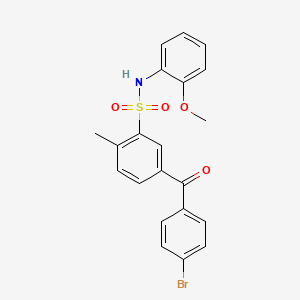
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone, also known as CTM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTM belongs to the class of piperidinone compounds, and its unique molecular structure has made it a subject of interest for researchers in the fields of chemistry, pharmacology, and drug development.
作用機序
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone acts as a reversible inhibitor of MAO-B, binding to the enzyme and preventing it from breaking down dopamine. This leads to an increase in dopamine levels in the brain, which can help to improve motor function in individuals with Parkinson's disease. Additionally, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have antioxidant properties, which may help to protect neurons from damage and death.
Biochemical and Physiological Effects
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have a number of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, improve motor function in individuals with Parkinson's disease, and protect neurons from damage and death. Additionally, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been shown to have antioxidant properties, which may help to reduce oxidative stress in the brain and improve overall brain health.
実験室実験の利点と制限
One of the advantages of using 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in lab experiments is its high selectivity for MAO-B inhibition. This makes it a useful tool for studying the role of MAO-B in Parkinson's disease and other neurological disorders. However, one limitation of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the body over an extended period of time.
将来の方向性
There are a number of potential future directions for research on 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone, including:
1. Further studies on the efficacy of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in the treatment of Parkinson's disease and other neurological disorders.
2. Investigations into the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone as a neuroprotective agent in the prevention of neurodegenerative diseases.
3. Development of new 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone analogues with improved pharmacological properties and selectivity for MAO-B inhibition.
4. Studies on the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in combination with other drugs for the treatment of Parkinson's disease and other neurological disorders.
5. Investigations into the potential use of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in the treatment of other diseases, such as cancer, where MAO-B has been shown to play a role.
In conclusion, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is a chemical compound that has shown great promise in the treatment of neurological disorders such as Parkinson's disease. Its unique molecular structure and ability to inhibit MAO-B make it a valuable tool for researchers studying the role of this enzyme in disease pathology. Further research on 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone and its potential therapeutic applications is warranted, and may lead to the development of new treatments for a variety of diseases.
合成法
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with 4-thiomorpholinecarboxaldehyde, followed by the addition of hydroxylamine hydrochloride and sodium acetate. This method has been optimized to produce high yields of 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone with excellent purity.
科学的研究の応用
1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Research has shown that 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can act as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-(cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone can increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease.
特性
IUPAC Name |
1-(cyclopropylmethyl)-3-hydroxy-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-13-14(18,11-15-6-8-19-9-7-15)4-1-5-16(13)10-12-2-3-12/h12,18H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFAXCBHYSCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2CC2)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6087053.png)
![4-({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)-4-oxobutanoic acid](/img/structure/B6087059.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087066.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6087074.png)

![3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6087080.png)
![1-cyclohexyl-N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6087111.png)